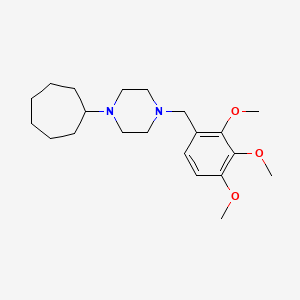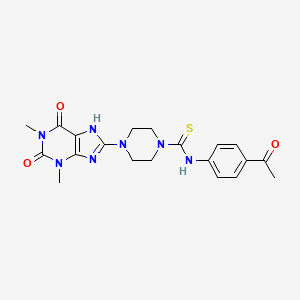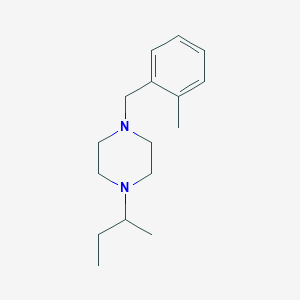
(2E)-3-(4-fluorophenyl)-1-(4-iodophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-4-iodo chalcone is a chalcone derivative , belonging to the class of organic compounds known for their α,β-unsaturated ketone structure. Its chemical formula is C15H9FOI, and it exhibits a trans configuration around the double bond. The compound’s structure consists of a central propenone moiety with fluorine and iodine substituents on the phenyl rings. Chalcones have attracted attention due to their diverse biological activities, making 4’-Fluoro-4-iodo chalcone an intriguing compound for research.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes lead to 4’-Fluoro-4-iodo chalcone. One common approach involves the Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 4-iodoacetophenone. The reaction occurs in the presence of a base (such as sodium hydroxide or potassium hydroxide) and a solvent (often ethanol or methanol). The resulting chalcone undergoes E/Z isomerization, favoring the E-isomer.
b. Industrial Production
While not widely produced industrially, 4’-Fluoro-4-iodo chalcone can be synthesized on a laboratory scale. Industrial applications are limited due to its specialized use in research and development.
Analyse Chemischer Reaktionen
4’-Fluoro-4-iodo chalcone participates in various chemical reactions:
Oxidation: It can undergo oxidation using reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO), leading to the formation of corresponding diols.
Reduction: Reduction with strong reducing agents (e.g., lithium aluminum hydride, LiAlH) converts the carbonyl group to a hydroxyl group.
Substitution: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Aldol Condensation: 4’-Fluoro-4-iodo chalcone can undergo aldol reactions, forming α,β-unsaturated ketones.
Major products include derivatives with modified substituents or functional groups.
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-4-iodo chalcone finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its cytotoxic properties.
Fluorescent Probes: Modified chalcones serve as fluorescent probes for cellular imaging.
Antioxidant Activity: Chalcones exhibit antioxidant effects, and this compound contributes to related studies.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its cytotoxicity likely involves interference with cellular processes, including DNA replication and protein synthesis. Further investigations are needed to elucidate specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
4’-Fluoro-4-iodo chalcone stands out due to its unique combination of fluorine and iodine substituents. Similar compounds include other chalcones (e.g., unsubstituted chalcone, 4’-chloro chalcone) and related α,β-unsaturated ketones.
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
: PubChem Compound Summary : Kaur, M., & Aggarwal, D. (2017). Chalcones: An update on cytotoxic and chemoprotective properties. Mini Reviews in Medicinal Chemistry, 17(12), 1113–1138. : Singh, R., & Sharma, A. (2019). Chalcones: An overview. International Journal of Pharmaceutical Sciences and Research, 10(1), 1–10.
Eigenschaften
Molekularformel |
C15H10FIO |
|---|---|
Molekulargewicht |
352.14 g/mol |
IUPAC-Name |
(E)-3-(4-fluorophenyl)-1-(4-iodophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10FIO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ |
InChI-Schlüssel |
RIUSLDUDXSSUID-XCVCLJGOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)I)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10879685.png)
![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879712.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
